5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine
Overview
Description
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-b]pyridine family. This compound is characterized by a bromine atom at the 5-position, a trimethyl group at the nitrogen atoms, and an amine group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Scientific Research Applications
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors targeting various enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The inhibition of TRKs by this compound can lead to the prevention of cell proliferation and differentiation, thereby potentially preventing the development and progression of cancer .
Future Directions
The future directions for “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” and related compounds lie in their potential as TRK inhibitors . These compounds could be further explored for their potential in the treatment of cancers caused by the continuous activation and overexpression of TRKs .
Biochemical Analysis
Biochemical Properties
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are a family of receptor tyrosine kinases that include TRKA, TRKB, and TRKC, which are involved in the proliferation, differentiation, and survival of cells . This compound has been shown to inhibit the activity of TRKA, thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment, where overexpression and continuous activation of TRKs are common.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines, including Km-12 and MCF-7 . The compound’s impact on cell signaling pathways, such as Ras/Erk and PI3K/Akt, leads to alterations in gene expression and cellular metabolism, ultimately resulting in reduced cell viability and increased apoptosis . These effects underscore the compound’s potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the kinase domain of TRKA . This binding inhibits the phosphorylation of the kinase domain, thereby preventing the activation of downstream signaling pathways . Additionally, the compound’s selectivity for TRKA over other kinases suggests a specific mechanism of action that minimizes off-target effects . This specificity is crucial for the development of targeted therapies with reduced side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated good plasma stability and low degradation rates, making it a viable candidate for prolonged studies . Long-term exposure to the compound in vitro has shown sustained inhibition of cell proliferation and consistent induction of apoptosis, indicating its potential for chronic treatment regimens .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes . The compound exhibits low inhibitory activity towards most cytochrome P450 isoforms, except for CYP2C9 . This interaction suggests that the compound may affect the metabolism of other drugs processed by CYP2C9, necessitating careful consideration in combination therapies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The compound’s ability to accumulate in tumor tissues further supports its potential as an anti-cancer agent .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with TRKA . This localization is crucial for its inhibitory activity, as it allows the compound to effectively bind to the kinase domain of TRKA . Additionally, the compound’s structure may include targeting signals that direct it to specific cellular compartments, enhancing its specificity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Amination: The protected intermediate undergoes amination to introduce the trimethylamine group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.
Various nucleophiles: Used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: The parent compound without the trimethylamine group.
1H-pyrazolo[3,4-b]pyridine derivatives: Various derivatives with different substituents at the 5-position.
Uniqueness
5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-N,N,1-trimethylpyrazolo[4,3-b]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4/c1-13(2)7-4-8(10)12-6-5-11-14(3)9(6)7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIKXCYIFBVUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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